n-(2-Hydroxycyclohexyl)benzamide

Coordination Chemistry Macrocyclic Ligands Metal-Ion Selectivity

This 2-hydroxycyclohexyl benzamide offers unique stereochemical and H-bonding profiles distinct from 4-hydroxy or other regioisomers. Its 1,2-amino alcohol moiety provides a rigid scaffold for chiral auxiliaries (dr >95:5), 11β-HSD1 inhibition (IC50 ~10 nM), and selective metal-ion binding (Δlog K ≈ 3.18). Procure to ensure experimental reproducibility; substitutes risk failure due to altered chelation geometry and conformational preorganization.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 5450-83-9
Cat. No. B6611764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Hydroxycyclohexyl)benzamide
CAS5450-83-9
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NC(=O)C2=CC=CC=C2)O
InChIInChI=1S/C13H17NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12,15H,4-5,8-9H2,(H,14,16)
InChIKeyWIJPGRLOJGSUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxycyclohexyl)benzamide (CAS 5450-83-9): Chemical Profile and Core Procurement Characteristics


N-(2-Hydroxycyclohexyl)benzamide (CAS 5450-83-9) is a synthetic organic compound belonging to the benzamide class, characterized by a benzamide moiety attached to a cyclohexyl ring bearing a hydroxyl group at the 2-position [1]. Its molecular formula is C₁₃H₁₇NO₂ with a molecular weight of 219.28 g/mol . The compound is a solid at room temperature, with a predicted density of 1.15 g/cm³ and a boiling point of 445.4°C at 760 mmHg . It serves as a versatile scaffold in medicinal chemistry and coordination chemistry, where the 2-hydroxycyclohexyl moiety provides both a stereochemical handle and a hydrogen-bonding donor/acceptor site for molecular recognition [2].

Why N-(2-Hydroxycyclohexyl)benzamide (5450-83-9) Cannot Be Simply Swapped with Other Cyclohexylbenzamides


In-class substitution among cyclohexylbenzamide derivatives is scientifically unsound because small structural variations—such as the position of the hydroxyl group on the cyclohexyl ring, N-substitution patterns, or stereochemistry—profoundly alter critical molecular properties including metal-ion binding selectivity, conformational preferences, and hydrogen-bonding networks [1]. For instance, the 2-hydroxycyclohexyl fragment confers distinct steric crowding and chelation geometry compared to 4-hydroxycyclohexyl analogs, directly impacting complex stability constants and catalytic outcomes [2]. Furthermore, stereochemical configuration (cis vs. trans; (1S,2S) vs. (1R,2R)) is a key determinant of biological target engagement and crystallographic packing [3]. Therefore, procurement decisions based purely on benzamide class similarity without accounting for these regio- and stereochemical nuances risk experimental failure or irreproducible results.

Quantitative Differentiation Evidence: N-(2-Hydroxycyclohexyl)benzamide vs. Key Comparators


Metal-Ion Complex Stability: 2-Hydroxycyclohexyl vs. Ethylene Bridge Analogs in Macrocyclic Ligands

The 2-hydroxycyclohexyl bridge in macrocyclic ligands confers greater selectivity for smaller metal ions compared to ethylene-bridged analogs [1]. This differentiation arises from enhanced steric crowding on the ligand exterior as the metal ion radius increases, which reduces the curvature of the ligand and destabilizes complexes with larger ions.

Coordination Chemistry Macrocyclic Ligands Metal-Ion Selectivity

Stereochemical Impact on Crystallographic Packing: 2-Hydroxycyclohexyl vs. 4-Hydroxycyclohexyl Benzamides

The position of the hydroxyl group on the cyclohexyl ring critically dictates intermolecular hydrogen-bonding architecture [1]. In N-(2-hydroxycyclohexyl)benzamide, the proximity of the hydroxyl and amide groups enables intramolecular hydrogen bonding, which preorganizes the molecule and influences crystal packing. In contrast, the 4-hydroxycyclohexyl isomer exhibits intermolecular hydrogen-bonding networks that lead to different solid-state properties.

Crystallography Supramolecular Chemistry Hydrogen Bonding

Lipophilicity Profile: 2-Hydroxycyclohexyl vs. 4-Hydroxycyclohexyl Benzamides

The position of the hydroxyl substituent on the cyclohexyl ring modulates the compound's lipophilicity and, consequently, its membrane permeability and pharmacokinetic behavior [1]. The 2-hydroxy isomer exhibits a different computed LogP compared to its 4-hydroxy counterpart.

ADME Physicochemical Properties Drug Likeness

Conformational Preorganization and Intramolecular Hydrogen Bonding: 2-Hydroxycyclohexyl vs. N-Methyl-2-Hydroxycyclohexyl Benzamide

The secondary amide NH in N-(2-hydroxycyclohexyl)benzamide serves as a hydrogen-bond donor, enabling intramolecular N–H···O hydrogen bonding with the adjacent hydroxyl group [1]. This interaction preorganizes the molecule into a specific conformation. The corresponding N-methyl analog lacks this donor, resulting in greater conformational flexibility and altered binding properties.

Conformational Analysis Molecular Recognition NMR Spectroscopy

Synthetic Accessibility and Derivatization Potential: 2-Hydroxycyclohexyl vs. Substituted Phenyl Benzamides

N-(2-Hydroxycyclohexyl)benzamide can be synthesized via direct condensation of 2-aminocyclohexanol with benzoyl chloride under mild conditions, yielding the product with minimal purification [1]. The free hydroxyl group on the cyclohexyl ring serves as a versatile handle for further functionalization (e.g., esterification, etherification, oxidation) to generate diverse compound libraries.

Synthetic Methodology Scaffold Derivatization Click Chemistry

Class-Level Biological Activity: Cyclohexylbenzamide Scaffold in 11β-HSD1 Inhibition

The cyclohexylbenzamide core structure, of which N-(2-hydroxycyclohexyl)benzamide is the minimal scaffold, has been optimized to yield potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [1]. The 2-hydroxycyclohexyl moiety contributes to both potency and favorable physicochemical properties relative to other cycloalkyl derivatives.

11β-HSD1 Metabolic Disease Enzyme Inhibition

High-Value Application Scenarios for N-(2-Hydroxycyclohexyl)benzamide (5450-83-9) Based on Quantitative Differentiation


Metal-Selective Chelator Design for Separations Science and Catalysis

The 2-hydroxycyclohexyl motif confers enhanced discrimination between smaller and larger metal ions compared to ethylene-bridged analogs [1]. N-(2-Hydroxycyclohexyl)benzamide can be elaborated into macrocyclic or polydentate ligands for applications requiring high-fidelity metal-ion separation (e.g., rare-earth element purification, radiopharmaceutical preparation, or selective catalysis). The quantified difference of Δlog K₁ ≈ 3.18 between Cd(II) and Pb(II) complexes demonstrates the scaffold's ability to achieve sharp selectivity margins, reducing co-extraction of unwanted metal species and improving process yield [1].

Medicinal Chemistry Lead Optimization Targeting 11β-HSD1 for Metabolic Disorders

The cyclohexylbenzamide core is a privileged scaffold for 11β-HSD1 inhibition, with optimized derivatives showing IC₅₀ values as low as 10 nM and robust ex vivo target engagement (91% inhibition in mouse adipose tissue) [2]. N-(2-Hydroxycyclohexyl)benzamide serves as the minimal pharmacophore for this class. Compared to piperidyl-based 11β-HSD1 inhibitors, cyclohexylbenzamides exhibit 2–3 fold lower non-specific protein binding and >5-fold higher aqueous solubility, mitigating common lead optimization bottlenecks [3]. Researchers initiating 11β-HSD1 drug discovery programs should prioritize this scaffold to avoid the solubility and protein-binding liabilities associated with alternative cores.

Chiral Auxiliary and Asymmetric Synthesis Development

Trans-2-hydroxycyclohexyl benzamides have been successfully employed as chiral auxiliaries in asymmetric radical cyclization reactions, achieving high diastereoselectivity (dr > 95:5) [4]. The 1,2-disposition of the hydroxyl and amide groups enables effective chirality transfer through a rigid transition-state organization. N-(2-Hydroxycyclohexyl)benzamide provides the core structural unit for developing new chiral auxiliaries and ligands for enantioselective catalysis. The conformational preorganization arising from intramolecular N–H···O hydrogen bonding, as evidenced by crystallographic studies [5], underpins the stereochemical fidelity observed in these transformations.

Co-Crystallization and Solid-State Formulation Studies

The distinct hydrogen-bonding pattern of N-(2-hydroxycyclohexyl)benzamide—favoring intramolecular N–H···O interactions—contrasts with the intermolecular O–H···O networks of the 4-hydroxy isomer [5][6]. This difference alters crystal packing, solubility, and thermal stability. For pharmaceutical co-crystal screening or materials science applications where specific hydrogen-bonding motifs are required, the 2-hydroxy isomer offers a unique supramolecular synthon that is not accessible from its regioisomeric counterpart. The availability of single-crystal X-ray diffraction data [7] further supports its use in rational co-crystal design.

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